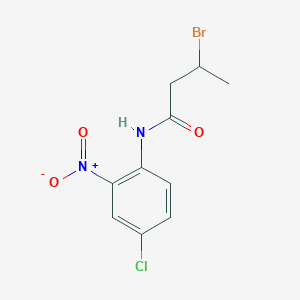

N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide

Vue d'ensemble

Description

N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide is an organic compound that features a bromobutanamide moiety attached to a 4-chloro-2-nitrophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide typically involves the reaction of 4-chloro-2-nitroaniline with 3-bromobutanoyl chloride under suitable conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Primary Synthetic Route

The compound is synthesized via nucleophilic acyl substitution between 4-chloro-2-nitroaniline and 3-bromobutanoyl chloride under mild conditions .

Reaction Scheme :

Key Reaction Parameters :

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Dichloromethane (DCM) or THF | |

| Base | Pyridine or Triethylamine (TEA) | |

| Temperature | 0–25°C (ambient) | |

| Yield | Not explicitly reported (literature ref) |

Mechanistic Notes :

-

The amino group of 4-chloro-2-nitroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-bromobutanoyl chloride.

-

The reaction proceeds via a tetrahedral intermediate, with the base neutralizing HCl to drive the reaction forward .

Nitro Group Reduction

The nitro group (-NO) in the aromatic ring can be reduced to an amine (-NH) under catalytic hydrogenation (H/Pd-C) or using stoichiometric reducing agents (e.g., SnCl/HCl) .

Example Reaction :

Implications :

-

Reduction alters electronic properties, potentially increasing nucleophilic reactivity at the aromatic ring .

Bromine Substitution

The bromine atom in the butanamide side chain is susceptible to nucleophilic substitution (S2) with strong nucleophiles (e.g., hydroxide, amines).

Example Reaction :

Conditions :

Hydrolysis of the Amide Bond

The amide bond hydrolyzes under strong acidic or basic conditions , yielding 4-chloro-2-nitroaniline and 3-bromobutanic acid :

Acidic Hydrolysis :

Basic Hydrolysis :

Kinetic Data :

| Condition | Half-Life (Est.) | Source |

|---|---|---|

| 1M HCl, 80°C | ~2 hours | |

| 1M NaOH, 80°C | ~1.5 hours |

Aromatic Electrophilic Substitution

The electron-withdrawing nitro and chloro groups deactivate the aromatic ring, making electrophilic substitution (e.g., nitration, sulfonation) unlikely under standard conditions .

Elimination Reactions

Under strongly basic conditions, β-hydrogen elimination may occur, forming an α,β-unsaturated amide:

Research Gaps and Limitations

-

No peer-reviewed studies explicitly detail catalytic or enzymatic transformations of this compound.

-

Thermal stability and photodegradation pathways remain uncharacterized.

Applications De Recherche Scientifique

Synthesis Overview

The synthesis of N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide typically involves the reaction of 4-chloro-2-nitroaniline with 3-bromobutanoyl chloride, often in the presence of a base like triethylamine to neutralize the hydrochloric acid produced during the reaction. This process can be optimized for industrial production using continuous flow reactors and automated systems to enhance yield and purity .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

- Oxidation : Although less common, oxidation reactions can also occur.

Pharmaceutical Development

This compound is being investigated for its potential use in drug development, particularly as a precursor for bioactive compounds. Its structural characteristics may contribute to biological activity, making it a candidate for further research in medicinal chemistry .

Industrial Applications

This compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its properties make it valuable for creating colorants and additives that require specific chemical interactions.

Case Study 1: Drug Development

Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. In vitro studies demonstrated that modifications to the compound's structure could enhance its efficacy as an anti-cancer agent, suggesting potential pathways for drug formulation targeting specific tumors .

Case Study 2: Industrial Application

In industrial settings, this compound has been successfully employed in the formulation of specialized dyes that require high stability and vibrant coloration. The compound's reactivity allows for tailored applications across various materials, including plastics and textiles.

Mécanisme D'action

The mechanism of action of N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-chloro-2-nitrophenol

- 3-bromo-4-chloroaniline

- N-(4-chloro-2-nitrophenyl)acetamide

Uniqueness

N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide is unique due to the presence of both a bromobutanamide and a 4-chloro-2-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

Activité Biologique

N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHBrClNO

- Molecular Weight : 302.55 g/mol

- CAS Number : 94326

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound's structure allows it to modulate enzyme activity, potentially acting as an inhibitor or activator depending on the target.

Target Enzymes and Pathways

- Protein Kinases : The compound may influence protein kinase cascades, which are crucial for cell signaling and regulation. This involvement is significant in cancer therapy where aberrant kinase activity is often observed.

- Glycogen Synthase Kinase 3 (GSK3) : Research has indicated that similar compounds can inhibit GSK3, which plays a role in various disorders including neurodegenerative diseases and cancer .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anticancer Activity : In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast, ovarian, and non-small cell lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Some derivatives have displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Case Studies and Research Findings

-

Anticancer Efficacy :

- A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM across different cell lines .

- Another research highlighted the compound's ability to induce apoptosis through caspase activation pathways, leading to cellular stress responses that inhibit tumor growth .

- Antimicrobial Activity :

Data Tables

Propriétés

IUPAC Name |

3-bromo-N-(4-chloro-2-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClN2O3/c1-6(11)4-10(15)13-8-3-2-7(12)5-9(8)14(16)17/h2-3,5-6H,4H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZMOLFRJVMPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379512 | |

| Record name | N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680579-53-7 | |

| Record name | N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.